molecular formula C10H11Cl2NO B11945656 2,2-dichloro-N-(2-ethylphenyl)acetamide CAS No. 39084-87-2

2,2-dichloro-N-(2-ethylphenyl)acetamide

Cat. No.: B11945656
CAS No.: 39084-87-2
M. Wt: 232.10 g/mol
InChI Key: BOHLNFADLKPIJL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and an ethylphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-(2-ethylphenyl)acetamide derivatives.

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
  • N-(2-ethylphenyl)acetamide
  • 2-Chloro-N-(4-ethylphenyl)acetamide

Comparison

2,2-Dichloro-N-(2-ethylphenyl)acetamide is unique due to the presence of two chlorine atoms and an ethylphenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Properties

CAS No.

39084-87-2

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,2-dichloro-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-7-5-3-4-6-8(7)13-10(14)9(11)12/h3-6,9H,2H2,1H3,(H,13,14)

InChI Key

BOHLNFADLKPIJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(Cl)Cl

Origin of Product

United States

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